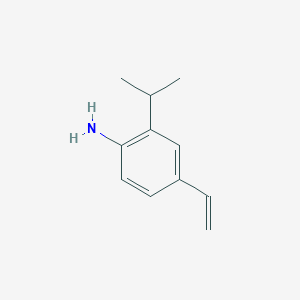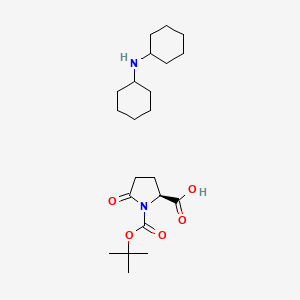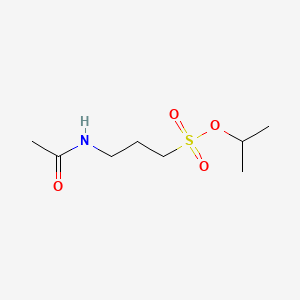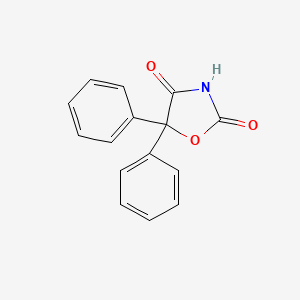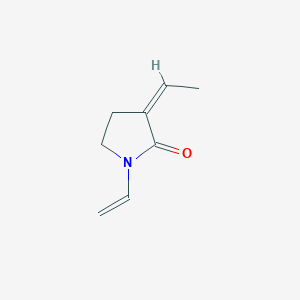
cis-3-Ethylidene-1-vinyl-2-pyrrolidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Ethylidene-1-vinyl-2-pyrrolidone: is a heterocyclic organic compound that belongs to the class of pyrrolidones It is characterized by a five-membered lactam ring with a vinyl group and an ethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Ethylidene-1-vinyl-2-pyrrolidone typically involves a two-phase reaction mixture. The organic phase consists of vinylpyrrolidone, while the aqueous phase contains a solution of sodium hydroxide, potassium hydroxide, or tetraalkyl ammonium hydroxide. The reaction is carried out under vigorous agitation in an inert atmosphere at temperatures ranging from 120°C to 170°C for 0.5 to 10 hours. The product is then recovered by fractional distillation under vacuum .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the reaction conditions and ensure the purity of the final product. The compound is typically obtained as white, needle-shaped crystals with a melting point of 59-61°C .
Chemical Reactions Analysis
Types of Reactions: cis-3-Ethylidene-1-vinyl-2-pyrrolidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
cis-3-Ethylidene-1-vinyl-2-pyrrolidone has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-3-Ethylidene-1-vinyl-2-pyrrolidone involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory actions .
Comparison with Similar Compounds
N-Vinylpyrrolidone: A related compound with a similar structure but different substituents.
Pyrrolidin-2-one: Another pyrrolidone derivative with diverse biological activities.
Uniqueness: cis-3-Ethylidene-1-vinyl-2-pyrrolidone stands out due to its unique combination of a vinyl group and an ethylidene substituent, which imparts distinct chemical and biological properties. Its ability to form cross-linked polymers and its diverse biological activities make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(3Z)-1-ethenyl-3-ethylidenepyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-5-6-9(4-2)8(7)10/h3-4H,2,5-6H2,1H3/b7-3- |
InChI Key |
YRFBEFZSVRNWBO-CLTKARDFSA-N |
Isomeric SMILES |
C/C=C\1/CCN(C1=O)C=C |
Canonical SMILES |
CC=C1CCN(C1=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



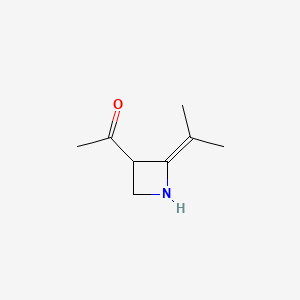


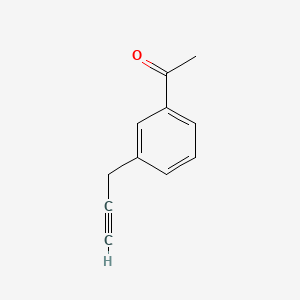
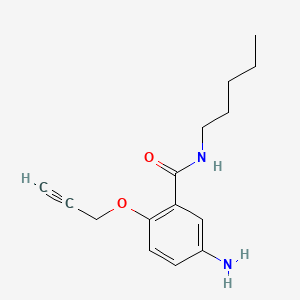

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
